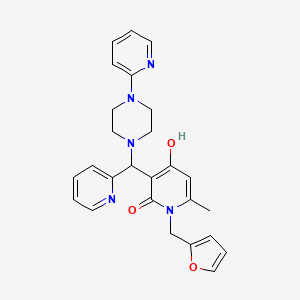![molecular formula C14H13ClFN3O3S2 B3015866 2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide CAS No. 1428362-87-1](/img/structure/B3015866.png)
2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a chemical compound with the following molecular formula: C14H13ClFN3O3S2 . Its average mass is approximately 389.853 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . In this method, alkyl boronic esters are subjected to a radical-based protodeboronation process. The protocol, when paired with a Matteson–CH2 homologation, enables the formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation. This technique has been applied to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .
Molecular Structure Analysis
The molecular structure of 2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide consists of a benzamide core with additional functional groups. The chlorine and fluorine atoms are attached to the benzene ring, while the thiazolo ring system contributes to the overall structure. The methylsulfonyl group is also present, enhancing the compound’s reactivity and properties .
Wissenschaftliche Forschungsanwendungen
Factor Xa Inhibition and Coagulation
- Research has shown that 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives, closely related to the compound , are effective as orally active factor Xa inhibitors. These inhibitors play a significant role in coagulation and could be useful in developing new anticoagulants (Haginoya et al., 2004).
Hedgehog Pathway Inhibition
- The compound GDC-0449, which shares a similar structure, is a potent inhibitor of the Hedgehog signaling pathway. This pathway is significant in the development of various cancers. The metabolic fate and disposition of GDC-0449 were studied in rats and dogs, revealing insights into its potential use in cancer treatment (Yue et al., 2011).
Herbicidal Activity
- Compounds structurally related to the chemical have been found to possess excellent herbicidal activity on a broad spectrum of vegetation. This suggests potential applications in agriculture and plant management (Moran, 2003).
Molecular Conformations
- Studies on molecular conformations of similar compounds have provided insights into their chemical behavior and potential applications in various fields such as material science and pharmaceutical chemistry (Sagar et al., 2017).
Crystal Structure and Biological Activity
- The crystal structure and biological activity of related compounds have been explored, indicating potential applications in medicinal chemistry and drug design (Li et al., 2008).
Non-amidine Factor Xa Inhibitor Research
- Further research into non-amidine factor Xa inhibitors, incorporating elements similar to the compound , has shown promise for the development of orally available anticoagulants (Haginoya et al., 2004).
Green Metric Evaluation in Synthesis
- The green metric evaluation of similar compounds' synthesis processes has been studied, highlighting the environmental impact and efficiency of pharmaceutical manufacturing processes (Gilbile et al., 2017).
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S2/c1-24(21,22)19-6-5-10-11(7-19)23-14(17-10)18-13(20)12-8(15)3-2-4-9(12)16/h2-4H,5-7H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKOIIYEWHOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3015785.png)

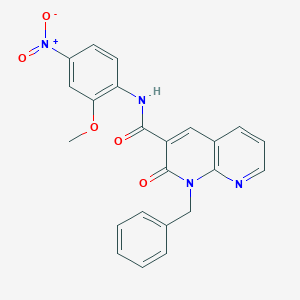
![2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide](/img/structure/B3015789.png)
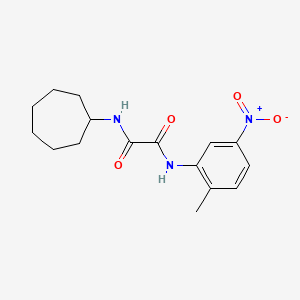
![3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol](/img/structure/B3015791.png)
![N-(2,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3015794.png)
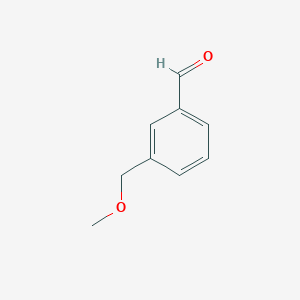
![2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B3015798.png)
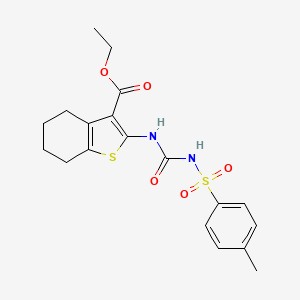
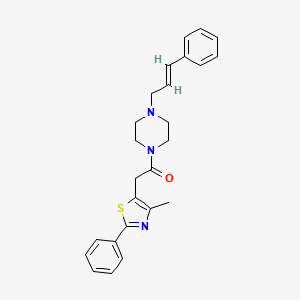
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3015803.png)
